

# -(4-Aminophenyl)-N-methylformamide: A Strategic Building Block for Asymmetric Synthesis

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## Compound of Interest

Compound Name:	<i>N</i> -(4-aminophenyl)- <i>N</i> -methylformamide
CAS No.:	262368-26-3
Cat. No.:	B7809501

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## Executive Summary

-(4-aminophenyl)-

-methylformamide acts as a stable, orthogonal precursor to

-methyl-

-phenylenediamine. While

-methyl-

-phenylenediamine is oxidation-sensitive and difficult to handle, the formamide derivative is an air-stable solid. Its primary value lies in its bifunctional differentiation: it presents a free primary amine (

) for immediate nucleophilic attack, while the secondary methylamine is "masked" as a formamide (

). This allows chemists to sequentially build complex molecules—such as urea-based kinase inhibitors—without the need for transient protecting groups.

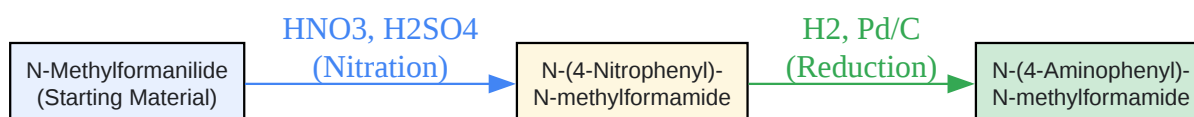
Feature	Specification
CAS Number	262368-26-3
Molecular Formula	
Molecular Weight	150.18 g/mol
Key Functionality	Orthogonal amine protection; Para-director
Stability	Air-stable solid (unlike free phenylenediamines)

## Synthesis of the Building Block

The most robust industrial and laboratory route involves the nitration of

-methylformanilide followed by chemoselective reduction. This route avoids the handling of unstable free diamines.

### Reaction Scheme



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Figure 1: Two-step synthesis from commercially available N-methylformanilide.

## Detailed Protocol

### Step 1: Regioselective Nitration

The formamide group is a moderate activator and an ortho/para director. Due to steric bulk, substitution occurs predominantly at the para position.

- Reagents:

-methylformanilide (1.0 eq), Concentrated

(solvent), Fuming

(1.1 eq).

- Procedure:

- Dissolve

-methylformanilide in sulfuric acid at

.

- Add fuming nitric acid dropwise, maintaining temperature below

to prevent hydrolysis of the formamide.

- Stir for 2 hours at

.

- Quench: Pour onto crushed ice. The product,

-(4-nitrophenyl)-

-methylformamide, typically precipitates as a yellow solid.

- Purification: Recrystallize from ethanol/water.

## Step 2: Chemoselective Reduction

The goal is to reduce the nitro group (

) to an amine (

) without reducing the formamide carbonyl or hydrolyzing the amide bond.

- Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Methanol or Ethanol.

- Procedure:

- Dissolve the nitro compound in methanol under an inert atmosphere ( ).
- Add Pd/C catalyst carefully.
- Stir under hydrogen atmosphere ( balloon or 30 psi) at room temperature for 4–6 hours.
- Monitoring: TLC will show the disappearance of the yellow nitro compound and the appearance of a fluorescent amine spot.
- Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to yield the off-white solid product.

## Strategic Utility in Drug Design

This building block is essential when a molecule requires a

-phenylenediamine linker where one nitrogen is methylated and the other is not.

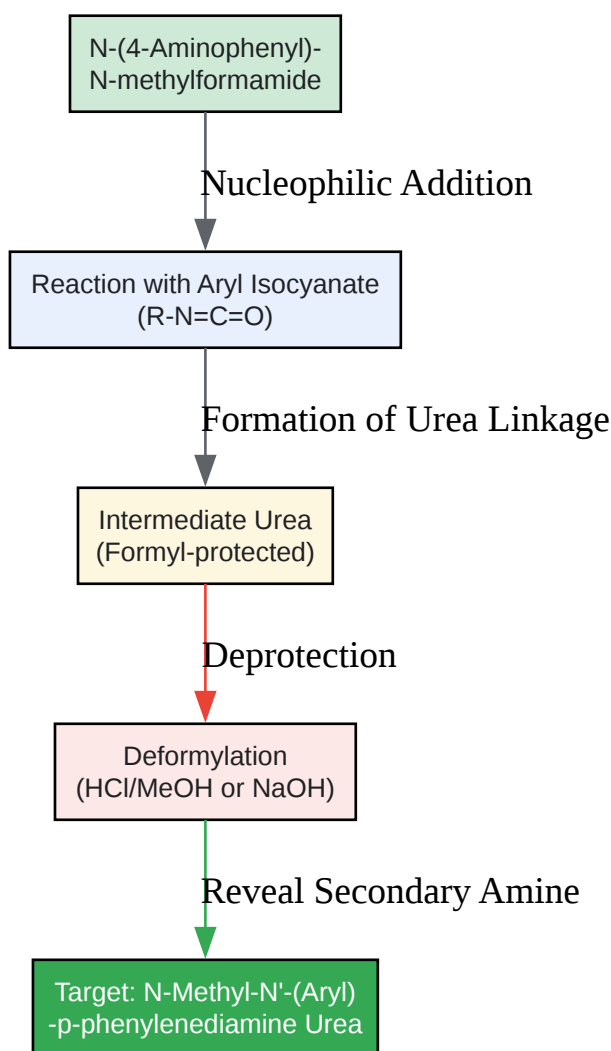
## Mechanism of Action: The "Janus" Amine

The molecule possesses two nitrogen centers with vastly different electronic and steric profiles:

- The Free Amine ( ): Highly nucleophilic. Reacts readily with electrophiles (acid chlorides, isocyanates, sulfonyl chlorides).
- The Formamide ( ): Non-nucleophilic. Stable to basic conditions and mild acids. It acts as a "mask" for the -methylamino group.

## Application Workflow: Synthesis of Kinase Inhibitors

Many tyrosine kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linkage. This building block allows for the clean formation of unsymmetrical ureas.



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Figure 2: Workflow for synthesizing unsymmetrical urea derivatives using the building block.

## Experimental Example: Urea Coupling & Deprotection

- Coupling: Dissolve

- (4-aminophenyl)-

-methylformamide (1.0 eq) in DCM. Add Aryl Isocyanate (1.0 eq). Stir at RT for 2 hours. The urea precipitates or is isolated by evaporation.

- Deformylation: Dissolve the intermediate in Methanol/HCl (2M). Reflux for 1–2 hours. The formyl group is cleaved, revealing the secondary methylamine (

), which can then be further functionalized or left as the terminal pharmacophore.

## Stability & Handling

- **Storage:** Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While more stable than the free diamine, the primary amine is susceptible to slow oxidation (browning) upon prolonged air exposure.
- **Solubility:** Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol). Sparingly soluble in non-polar solvents (Hexane).
- **Safety:** Irritant. Potential sensitizer.[1][2] Handle in a fume hood.

## References

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